2,5-Dimethylpyrimidin-4-amine

Description

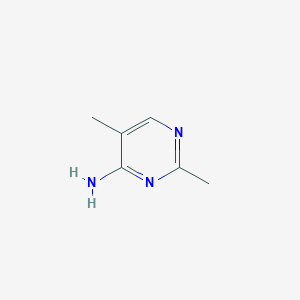

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKNAXNFIYFMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332201 | |

| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-70-1, 12240-04-9 | |

| Record name | 2,5-Dimethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Direct Violet 48:1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1SE9T8ANX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dimethylpyrimidin-4-amine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,5-Dimethylpyrimidin-4-amine, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. This document collates available data on its structure, physicochemical properties, and synthetic approaches.

Chemical Structure and Identifiers

This compound is a substituted pyrimidine ring, which is a core structure in various biologically active compounds. The structure is characterized by methyl groups at positions 2 and 5, and an amine group at position 4.

Table 1: Structural and Chemical Identifiers

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 73-70-1 | [1] |

| Molecular Formula | C6H9N3 | [1] |

| SMILES | CC1=CN=C(N=C1N)C | [1] |

| InChI | InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9) | [1] |

| InChIKey | UXKNAXNFIYFMIB-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in research and development. The data available is summarized below.

Table 2: Physicochemical Properties

| Property | Value | Notes | Citation |

| Molecular Weight | 123.16 g/mol | Computed | [1][2] |

| Monoisotopic Mass | 123.079647300 Da | Computed | [1] |

| Melting Point | Data Not Available | No experimental data found. | |

| Boiling Point | Data Not Available | No experimental data found. | |

| Solubility (Predicted) | 4.01 mg/mL | Predicted value. | [3] |

| XlogP | 0.6 | Computed | [1] |

Synthesis Methodology

Experimental Protocol: General Synthesis of 4-Aminopyrimidines

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the β-dicarbonyl precursor, 2-methyl-3-oxobutanal (not commercially available, would need to be synthesized in a prior step), and a suitable solvent such as ethanol.

-

Add an equimolar amount of a guanidine salt (e.g., guanidine hydrochloride or guanidine carbonate).

-

Add a base, such as sodium ethoxide or sodium carbonate, to the mixture to facilitate the condensation reaction. The choice and amount of base are critical and depend on the guanidine salt used.

-

-

Reaction Conditions:

-

The reaction mixture is typically heated to reflux.

-

The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to be basic to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.

-

-

Characterization:

-

The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound. Pyrimidine derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors and receptor antagonists.[6][7] However, without specific experimental data for the title compound, any depiction of a biological pathway would be speculative.

Logical and Experimental Workflows

To provide a mandatory visualization, the following diagrams illustrate a generalized experimental workflow for the synthesis and characterization of this compound, as well as a logical diagram for hit-to-lead optimization in a drug discovery context, a common application for novel pyrimidine structures.

References

- 1. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 73-70-1 | this compound | Amines | Ambeed.com [ambeed.com]

- 4. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipyrimidine amines: a novel class of chemokine receptor type 4 antagonists with high specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylpyrimidin-4-amine, a pyrimidine derivative of interest in chemical and pharmaceutical research. The document details its chemical identity, including its IUPAC name and a wide array of synonyms, alongside a compilation of its physicochemical properties. A representative synthetic protocol, derived from established methodologies for analogous structures, is presented. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of pyrimidine-based compounds.

Chemical Identity and Nomenclature

This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The pyrimidine ring is a core structure in a variety of biologically significant molecules, including nucleic acids and several therapeutic agents.

The standard and systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1].

Due to its prevalence in various chemical databases and commercial catalogs, it is also known by a multitude of synonyms. Understanding these alternative names is crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| Systematic Name | 2,5-Dimethyl-4-pyrimidinamine[1] |

| 4-Pyrimidinamine, 2,5-dimethyl-[1] | |

| Common Synonyms | 4-Amino-2,5-dimethylpyrimidine |

| 2,5-dimethyl-4-aminopyrimidine[1] | |

| 2,5-DIMETHYL-PYRIMIDIN-4-YLAMINE[1] | |

| CAS Number | 73-70-1[1] |

| PubChem CID | 445779[1] |

| ChEMBL ID | CHEMBL1235533[1] |

| DrugBank ID | DB02372[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings, particularly in drug design and development where factors like solubility and lipophilicity are critical.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | PubChem[1] |

| Molecular Weight | 123.16 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | General Knowledge |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 123.079647300 Da | PubChem[1] |

| Monoisotopic Mass | 123.079647300 Da | PubChem[1] |

Note: Some properties are computed and may vary slightly from experimental values.

Synthesis and Experimental Protocols

A common approach for the synthesis of 4-aminopyrimidine derivatives is the reaction of a suitable three-carbon precursor with an amidine. For this compound, a logical synthetic pathway would involve the condensation of acetamidine with a derivative of 2-methyl-3-oxobutanenitrile.

Representative Synthetic Protocol: Condensation Reaction

This protocol is a generalized procedure based on the known synthesis of structurally similar aminopyrimidines.

Objective: To synthesize this compound.

Reactants:

-

Acetamidine hydrochloride

-

2-formyl-2-methylpropanenitrile (or a suitable equivalent β-ketonitrile)

-

A base (e.g., sodium ethoxide, sodium methoxide)

-

Anhydrous ethanol (as solvent)

Procedure:

-

Preparation of the Base: A solution of sodium ethoxide is prepared by carefully dissolving metallic sodium in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, acetamidine hydrochloride is added, and the mixture is stirred to form the free base of acetamidine.

-

Addition of the β-Ketonitrile: The β-ketonitrile (e.g., 2-formyl-2-methylpropanenitrile) is then added dropwise to the reaction mixture at a controlled temperature, typically at room temperature or slightly below.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation and cyclization reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with an appropriate acid (e.g., acetic acid) and partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthetic Workflow

Potential Biological Activity and Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific biological targets and a detailed mechanism of action for this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive aminopyrimidines suggests potential for further investigation.

Derivatives of aminopyrimidines have been explored for their potential as:

-

Kinase inhibitors: The aminopyrimidine core is a common feature in many kinase inhibitors used in oncology.

-

Antimicrobial agents: Substituted pyrimidines have shown activity against various bacteria and fungi.

-

Central Nervous System (CNS) active agents: The pyrimidine nucleus is present in some drugs targeting CNS disorders.

Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers in drug discovery may utilize this compound as a starting material or a fragment in the design of novel bioactive compounds.

Conclusion

This compound is a well-characterized chemical entity with a defined set of physicochemical properties. While detailed biological studies on this specific molecule are limited, its structural framework holds significant potential for applications in medicinal chemistry and materials science. This guide provides essential information to support further research and development involving this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted with appropriate safety precautions.

References

Spectroscopic Analysis of 2,5-Dimethylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-dimethylpyrimidin-4-amine (CAS No: 73-70-1), a molecule of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. Please note that while experimental mass spectrometry data for an isomer and predicted data for the title compound are available, the NMR and IR data presented are estimated based on established principles and data from structurally similar compounds due to the limited availability of direct experimental spectra in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| H6 | ~7.8 | Singlet | 1H |

| NH₂ | ~5.5 - 7.0 | Broad Singlet | 2H |

| C2-CH₃ | ~2.4 | Singlet | 3H |

| C5-CH₃ | ~2.1 | Singlet | 3H |

¹³C NMR (Carbon NMR) Data

While a specific experimental spectrum from a database was not retrievable, a known spectrum exists from Wiley-VCH GmbH, obtained on a Varian XL-100 instrument[1]. The predicted chemical shifts are as follows:

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| C4 | ~162 |

| C2 | ~160 |

| C6 | ~155 |

| C5 | ~115 |

| C2-CH₃ | ~25 |

| C5-CH₃ | ~15 |

Infrared (IR) Spectroscopy

The expected IR absorption bands for this compound are based on the characteristic frequencies of its functional groups[2][3].

| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity | Vibration Mode |

| N-H | 3400 - 3250 | Medium (two bands) | Asymmetric & Symmetric Stretch |

| C-H (Aromatic) | 3100 - 3000 | Medium to Weak | Stretch |

| C-H (Alkyl) | 2980 - 2850 | Medium | Stretch |

| C=N / C=C | 1650 - 1550 | Strong | Ring Stretch |

| N-H | 1650 - 1580 | Medium | Bend (Scissoring) |

| C-N | 1335 - 1250 | Strong | Stretch (Aromatic Amine) |

| N-H | 910 - 665 | Strong, Broad | Wag |

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided below[4]. For comparison, the major experimental fragmentation peaks for the isomer, 2-amino-4,6-dimethylpyrimidine, are also listed[5]. The molecular weight of this compound is 123.16 g/mol [1][6].

Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 124.08693 |

| [M+Na]⁺ | 146.06887 |

| [M]⁺ | 123.07910 |

| [M-H]⁻ | 122.07237 |

Experimental Mass Spectrum of Isomer (2-Amino-4,6-dimethylpyrimidine) [5]

| m/z | Relative Intensity |

| 123 | 100% (Molecular Ion) |

| 122 | ~80% |

| 81 | ~40% |

| 54 | ~35% |

| 42 | ~30% |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean vial.

-

Ensure complete dissolution, using sonication if necessary.

-

If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

The NMR spectra should be recorded on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation :

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

-

If necessary, filter the solution to remove any particulates.

-

-

Data Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph inlet.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

The mass spectrum should be recorded over a suitable m/z range (e.g., 40-300 amu).

-

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Structure and Atom Numbering for NMR Analysis

The structure of this compound with atom numbering for NMR peak assignment is shown below.

Caption: Structure of this compound.

References

- 1. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 5. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]

- 6. GSRS [precision.fda.gov]

The Biological Versatility of Substituted Pyrimidine Derivatives: A Technical Guide for Researchers

Introduction

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the realm of medicinal chemistry and drug discovery. Its prevalence in natural bioactive molecules, including the nucleobases uracil, thymine, and cytosine, underscores its profound biological significance. The inherent ability of the pyrimidine ring to engage in various biological interactions has spurred extensive research into the synthesis and evaluation of its substituted derivatives. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyrimidine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource in the ongoing quest for novel therapeutic agents.

Anticancer Activity of Substituted Pyrimidine Derivatives

Substituted pyrimidines have emerged as a highly successful class of anticancer agents, primarily due to their ability to interfere with critical cellular processes in cancer cells, such as nucleotide synthesis and signal transduction pathways.

Targeting Epidermal Growth Factor Receptor (EGFR) Signaling

A prominent strategy in cancer therapy involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and survival.[1] Several pyrimidine-based derivatives have been developed as potent EGFR inhibitors.

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives Targeting EGFR

| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |

| Gefitinib | 4-Anilinoquinazoline derivative | A549 (NSCLC) | 0.015 | [2] |

| Erlotinib | 4-Anilinoquinazoline derivative | NCI-H460 (NSCLC) | 2.0 | [2] |

| Compound 10b | Pyrimidine-5-carbonitrile derivative | HepG2 (Hepatocellular Carcinoma) | 3.56 | [3] |

| Compound 46 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 0.00376 | [1] |

Experimental Protocol: Synthesis of a Gefitinib Analogue

The synthesis of Gefitinib, an EGFR inhibitor, serves as a representative example of the preparation of 4-anilinoquinazoline-based pyrimidine derivatives.[3][4][5][6]

Materials:

-

6,7-Dimethoxy-3H-quinazolin-4-one

-

Thionyl chloride (SOCl₂)

-

3-Chloro-4-fluoroaniline

-

Isopropanol

-

Triethylamine

Procedure:

-

Chlorination: A mixture of 6,7-dimethoxy-3H-quinazolin-4-one and a catalytic amount of dimethylformamide (DMF) in thionyl chloride is refluxed for 4 hours. The excess thionyl chloride is removed under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline.

-

Nucleophilic Aromatic Substitution: The crude 4-chloro-6,7-dimethoxyquinazoline is dissolved in isopropanol. 3-Chloro-4-fluoroaniline and triethylamine are added, and the mixture is refluxed for 6 hours.

-

Purification: After cooling, the precipitate is filtered, washed with cold isopropanol, and dried under vacuum to afford the Gefitinib analogue.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivative and incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity of Substituted Pyrimidine Derivatives

The pyrimidine scaffold is present in numerous antimicrobial agents, where it often functions by inhibiting essential microbial enzymes. A key target is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and some amino acids.[11][12][13]

Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives

| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |

| Trimethoprim | 2,4-Diaminopyrimidine derivative | Escherichia coli | 0.5-2 | [11] |

| Compound 5a | 2,4,6-Trisubstituted pyrimidine | Staphylococcus aureus | 50 | [14] |

| Compound 5d | 2,4,6-Trisubstituted pyrimidine | Bacillus pumilis | 50 | [14] |

| Compound 5k | 2,4,6-Trisubstituted pyrimidine | Escherichia coli | 50 | [14] |

Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyrimidines

A common method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the condensation of a chalcone with guanidine.[14][15][16][17]

Materials:

-

Substituted acetophenone

-

Substituted aromatic aldehyde

-

Ethanol

-

Potassium hydroxide (KOH)

-

Guanidine hydrochloride

-

Sodium hydroxide (NaOH)

Procedure:

-

Chalcone Synthesis: An equimolar mixture of a substituted acetophenone and a substituted aromatic aldehyde in ethanol is treated with an aqueous solution of KOH and stirred at room temperature for 24 hours. The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from ethanol.

-

Pyrimidine Ring Formation: The synthesized chalcone and guanidine hydrochloride are refluxed in ethanol in the presence of NaOH for 8-10 hours.

-

Purification: The reaction mixture is cooled and poured into ice water. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the 2,4,6-trisubstituted pyrimidine.

Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of bacteria to antimicrobial agents.[18][19][20][21][22]

Procedure:

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared.

-

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the pyrimidine derivative are placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Anti-inflammatory Activity of Substituted Pyrimidine Derivatives

Certain pyrimidine derivatives exhibit potent anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[23]

Table 3: Anti-inflammatory Activity of Representative Pyrimidine Derivatives

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| Celecoxib (Reference) | Pyrazole derivative | COX-2 | 0.04 | [23] |

| Compound 5 | Pyrano[2,3-d]pyrimidine | COX-2 | 0.04 | [23] |

| Compound 6 | Pyrano[2,3-d]pyrimidine | COX-2 | 0.04 | [23] |

| Compound 8e | Pyrazolo[3,4-d]pyrimidine | COX-2 | 1.837 | [24] |

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

These compounds can be synthesized from 5-aminopyrazole-4-carbohydrazide derivatives.[24][25][26]

Materials:

-

5-Aminopyrazole-4-carbohydrazide derivative

-

Triethylorthoester (e.g., triethylorthoformate)

-

Ethanol

Procedure:

-

Cyclocondensation: A mixture of the 5-aminopyrazole-4-carbohydrazide derivative and an appropriate triethylorthoester in ethanol is refluxed for 6-8 hours.

-

Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pyrazolo[3,4-d]pyrimidine derivative.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating acute inflammation.[27][28][29][30][31]

Procedure:

-

Animal Dosing: Rats are administered the test pyrimidine derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Antiviral Activity of Substituted Pyrimidine Derivatives

Pyrimidine nucleoside analogues are a critical class of antiviral drugs. They act by mimicking natural nucleosides and, upon incorporation into the viral DNA or RNA chain by viral polymerases, they terminate chain elongation, thus inhibiting viral replication. Zidovudine (AZT) is a classic example of a pyrimidine nucleoside analog used in the treatment of HIV.[32][33][34][35]

Table 4: Antiviral Activity of Representative Pyrimidine Derivatives

| Compound ID | Structure | Target Virus | EC50 (µM) | Reference |

| Zidovudine (AZT) | Thymidine analogue | HIV-1 | 0.12 | [32] |

| Compound 5 | AZT prodrug | HIV-1 | 0.05 | [32] |

Experimental Protocol: Synthesis of Zidovudine (AZT) Analogues

The synthesis of AZT analogues often involves the modification of the 5'-hydroxyl group of the sugar moiety.[32][34][35]

Materials:

-

Zidovudine (AZT)

-

Carboxylic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

Procedure:

-

Esterification: To a solution of AZT and the desired carboxylic acid in dry DCM, DCC and a catalytic amount of DMAP are added at 0°C.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.

-

Purification: The precipitated dicyclohexylurea is filtered off, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield the AZT analogue.

Experimental Protocol: Antiviral Activity (Plaque Reduction Assay)

This assay is used to quantify the infectivity of a virus and the inhibitory effect of an antiviral compound.[36][37][38][39]

Procedure:

-

Cell Culture: A monolayer of host cells is grown in multi-well plates.

-

Virus Treatment: The virus is pre-incubated with serial dilutions of the pyrimidine derivative.

-

Infection: The cell monolayers are infected with the treated virus.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells.

-

Plaque Visualization: After incubation for several days to allow plaque formation, the cells are fixed and stained (e.g., with crystal violet).

-

Plaque Counting: The number of plaques in each well is counted, and the EC50 (the concentration of the compound that reduces the number of plaques by 50%) is determined.

The substituted pyrimidine framework continues to be a remarkably fruitful scaffold in the development of novel therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral, highlight the versatility of this heterocyclic core. This technical guide has provided a consolidated overview of the key biological targets, quantitative activity data for representative compounds, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of the underlying signaling pathways. It is anticipated that this comprehensive resource will aid researchers and drug development professionals in their endeavors to design and discover the next generation of pyrimidine-based drugs with enhanced efficacy and safety profiles. The continued exploration of the vast chemical space surrounding the pyrimidine nucleus holds immense promise for addressing a multitude of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ukm.my [ukm.my]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 14. asianpubs.org [asianpubs.org]

- 15. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 16. ijpca.org [ijpca.org]

- 17. researchgate.net [researchgate.net]

- 18. asm.org [asm.org]

- 19. microbenotes.com [microbenotes.com]

- 20. hardydiagnostics.com [hardydiagnostics.com]

- 21. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 22. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pyrazolo[3,4‐d]pyrimidine Derivatives as COX‐2 Selective Inhibitors: Synthesis and Molecular Modelling Studies | Semantic Scholar [semanticscholar.org]

- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 29. inotiv.com [inotiv.com]

- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 31. researchgate.net [researchgate.net]

- 32. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. scielo.br [scielo.br]

- 35. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 36. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 37. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 38. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

Safety and Handling of 2,5-Dimethylpyrimidin-4-amine: A Technical Guide for Researchers

Introduction

2,5-Dimethylpyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, compiled from available safety data sheets and chemical databases. It is intended for researchers, scientists, and drug development professionals who may handle this compound.

Chemical Identification

Proper identification is the first step in chemical safety. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound[1] |

| CAS Number | 73-70-1[1] |

| Molecular Formula | C6H9N3[1] |

| Molecular Weight | 123.16 g/mol [1] |

| Synonyms | 2,5-DIMETHYL-4-PYRIMIDINAMINE, 4-Amino-2,5-dimethylpyrimidine[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Pictogram:

Signal Word: Warning[1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the available physical and chemical property data for this compound.

| Property | Value | Source |

| Physical State | Solid (crystalline powder) | [3] |

| Appearance | White to beige | [3] |

| Melting Point | 150-154 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Toxicological Information

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | Harmful if swallowed (Category 4)[1] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[1] |

Occupational Exposure Limits

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, have been established for this compound. In the absence of established limits, it is prudent to handle this compound with a high degree of caution and to minimize all routes of exposure.

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[2]

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]

Handling Procedures:

-

Avoid the formation of dust and aerosols.

-

Do not breathe dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or a secure area.[2]

First-Aid Measures

In case of exposure, immediate action is required.

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician immediately.[2]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with the substance.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Carefully sweep up, shovel, or vacuum the spilled material into a closed container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The waste should be handled as hazardous material.

Experimental Protocols

While no specific experimental protocols for the safety assessment of this compound were found in the searched literature, a general methodology for evaluating the potential hazards of a novel chemical substance is outlined below. This serves as a template that can be adapted for specific laboratory capabilities and regulatory requirements.

General Protocol for Preliminary Hazard Assessment of a Novel Chemical Compound

-

Literature Review and In Silico Analysis:

-

Conduct a thorough search of chemical and toxicological databases for data on the compound and structurally similar analogs.

-

Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity endpoints.

-

-

Physicochemical Properties Determination:

-

Experimentally determine key properties such as melting point, boiling point, water solubility, and partition coefficient (logP).

-

-

In Vitro Toxicity Assays:

-

Cytotoxicity: Assess the effect of the compound on cell viability using cell lines (e.g., HepG2, CHO) and assays such as MTT or LDH release.

-

Genotoxicity: Evaluate the potential for DNA damage using assays like the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay.

-

Skin and Eye Irritation: Utilize reconstructed human tissue models as an alternative to animal testing to assess skin and eye irritation potential.

-

-

Acute Toxicity Testing (if necessary and ethically justified):

-

If required by regulatory bodies and after careful consideration of alternatives, conduct acute oral, dermal, or inhalation toxicity studies in rodents to determine the LD50 or LC50 and identify signs of toxicity.

-

-

Data Analysis and Reporting:

-

Analyze all generated data to classify the compound according to GHS criteria.

-

Prepare a comprehensive safety data sheet (SDS) summarizing all findings.

-

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: First-aid response procedures for exposure to this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Lidocaine Hydrochloride (CAS No: 73-78-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Lidocaine Hydrochloride, a widely used local anesthetic and antiarrhythmic agent. The information is presented to support research, development, and quality control activities within the pharmaceutical and biomedical fields.

Chemical Identity and Structure

Lidocaine Hydrochloride is the hydrochloride salt of lidocaine, an aminoethylamide.

| Identifier | Value |

| CAS Number | 73-78-9[1][2][3] |

| Chemical Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride[4] |

| Molecular Formula | C₁₄H₂₃ClN₂O[1] |

| Molecular Weight | 270.80 g/mol [5] |

| Synonyms | Lidocaine HCl, Lignocaine hydrochloride[5] |

Physicochemical Properties

A summary of the key physical and chemical properties of Lidocaine Hydrochloride is presented in the table below. These properties are critical for formulation development, stability studies, and understanding its physiological behavior.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder. It is odorless with a bitter and numb taste. | [6] |

| Melting Point | 80-82 °C | [1] |

| Boiling Point | 350.8 °C | [1][3] |

| Flash Point | 166 °C | [1] |

| pKa | Approximately 7.7-7.8. As a weak base, the equilibrium between the ionized (water-soluble) and non-ionized (lipid-soluble) forms is pH-dependent. | [7][8] |

| pH of aqueous solution | 5.0-7.0 | [2] |

Solubility Profile

The solubility of Lidocaine Hydrochloride is a crucial factor in its formulation and clinical application. It is readily soluble in water and polar organic solvents.

| Solvent | Solubility | Reference |

| Water | Easily soluble. Creates an acidic solution (pH 4-5). | [6][7] |

| Ethanol | Easily soluble | [6] |

| Chloroform | Soluble | |

| Ether | Insoluble | [6] |

| Organic Solvents | Easily soluble | [6] |

The pH of the medium significantly influences the solubility of lidocaine hydrochloride. In acidic solutions (pH < pKa), the ionized, water-soluble form predominates. As the pH approaches the pKa, the proportion of the non-ionized, less water-soluble "free base" form increases, which can lead to precipitation in physiological buffers (pH ~7.4).[7]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Lidocaine's primary mechanism of action as a local anesthetic and antiarrhythmic agent is the blockade of voltage-gated sodium channels in the cell membrane of neurons and cardiomyocytes.[5][9] This action inhibits the initiation and propagation of action potentials.

The unionized form of lidocaine diffuses across the cell membrane into the axoplasm.[10][11] Intracellularly, it re-equilibrates into its ionized form, which then binds to the open state of the voltage-gated sodium channel from the cytoplasmic side.[10][11] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization.[12] The blockade of sodium channels raises the threshold for electrical excitability, thereby preventing the transmission of nerve impulses and dampening aberrant cardiac rhythms.[5]

Experimental Protocols

Determination of Lidocaine Hydrochloride by UV-Visible Spectrophotometry

This protocol is based on the formation of a colored complex and its subsequent measurement.

Principle: The method involves the reaction of the chloride ion from lidocaine hydrochloride with mercuric thiocyanate. The released thiocyanate ions then react with ferric ions to form a red-colored complex, which can be quantified spectrophotometrically.[13]

Reagents and Equipment:

-

Shimadzu UV-1700 pharma spec (Double Beam) spectrophotometer or equivalent[13]

-

1.0 cm quartz cells[13]

-

Lidocaine Hydrochloride standard

-

Distilled water

-

Ferric Ammonium Sulfate solution (5%)[13]

-

Saturated solution of Mercuric Thiocyanate[13]

-

Volumetric flasks (25 mL)

Procedure:

-

Prepare a standard stock solution of Lidocaine Hydrochloride (e.g., 100 µg/mL) by dissolving a known amount in distilled water.[13]

-

Create a series of calibration standards by transferring different aliquots of the stock solution into 25 mL volumetric flasks.[13]

-

To each flask, add 2 mL of the Ferric Ammonium Sulfate solution followed by 2 mL of the saturated Mercuric Thiocyanate solution.[13]

-

Dilute to the 25 mL mark with distilled water and mix well.[13]

-

Allow the reaction to proceed for 5 minutes.[13]

-

Measure the absorbance of each solution at 460 nm against a reagent blank.[13]

-

Prepare the sample solution in a similar manner and measure its absorbance.

-

Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.

Equilibrium Solubility Determination

This protocol is a generalized procedure based on the WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[14]

Principle: An excess of the active pharmaceutical ingredient (API) is agitated in a specific solvent system (e.g., buffer of a certain pH) for a defined period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved API is determined.

Reagents and Equipment:

-

Lidocaine Hydrochloride powder

-

pH buffers (e.g., pH 1.2, 4.5, 6.8)[14]

-

Shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of Lidocaine Hydrochloride to a known volume of the desired buffer in a suitable container.

-

Agitate the mixture at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After agitation, allow the suspension to settle.

-

Centrifuge a portion of the suspension to separate the solid from the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining undissolved particles.

-

Dilute the clear filtrate with a suitable solvent if necessary.

-

Quantify the concentration of Lidocaine Hydrochloride in the filtrate using a validated analytical method.

-

Repeat the procedure in triplicate for each buffer system.[14]

Stability and Storage

Lidocaine hydrochloride aqueous solutions are stable and can withstand autoclaving.[6] It should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[15]

Conclusion

This technical guide has summarized the essential physical and chemical properties of Lidocaine Hydrochloride, along with its mechanism of action and relevant experimental protocols. The provided data and methodologies are intended to be a valuable resource for scientists and professionals involved in the research, development, and handling of this important pharmaceutical compound.

References

- 1. Lidocaine Hydrochloride - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. lidocaine hydrochloride, 73-78-9 [thegoodscentscompany.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. partone.litfl.com [partone.litfl.com]

- 12. researchgate.net [researchgate.net]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. who.int [who.int]

- 15. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Core: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its profound biological significance. This inherent bio-compatibility has made the pyrimidine ring a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pyrimidine core, detailing its physicochemical properties, synthetic methodologies, and its role as a versatile scaffold in the development of anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) active agents.

Physicochemical Properties of the Pyrimidine Core

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement imparts a unique set of physicochemical properties that are advantageous for drug design. The nitrogen atoms are electron-withdrawing, which makes the ring π-deficient and influences its reactivity and interaction with biological targets.

Key Physicochemical Characteristics:

-

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, while amino and hydroxyl substituents on the ring can act as hydrogen bond donors. This facilitates strong and specific interactions with biological macromolecules such as enzymes and receptors.[1]

-

Aromaticity and Stability: The aromatic nature of the pyrimidine ring contributes to its chemical stability, a desirable feature for drug candidates.

-

Modulation of Properties: The physicochemical properties of pyrimidine derivatives can be readily fine-tuned by introducing various substituents at different positions on the ring. This allows for the optimization of solubility, lipophilicity (LogP), and metabolic stability.

A summary of the foundational physical properties of the parent pyrimidine molecule is presented below.

| Property | Value |

| Molecular Formula | C₄H₄N₂ |

| Molar Mass | 80.088 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 20-22 °C |

| Boiling Point | 123-124 °C |

| Density | 1.016 g/cm³ |

| Solubility in Water | Miscible |

| pKa (protonated) | 1.23 |

Synthetic Methodologies

The synthetic versatility of the pyrimidine core has been a major driver of its success in medicinal chemistry. Numerous methods have been developed for the construction of the pyrimidine ring and its derivatives.

Biginelli Reaction

The Biginelli reaction is a classic and widely used one-pot, three-component reaction for the synthesis of dihydropyrimidinones.[2] It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2]

Experimental Protocol: Biginelli Reaction

Materials:

-

Aryl aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Catalytic amount of acid (e.g., HCl, H₂SO₄)

-

Ethanol (as solvent)

Procedure:

-

A mixture of the aryl aldehyde, ethyl acetoacetate, urea/thiourea, and a catalytic amount of acid in ethanol is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization.

Synthesis from 1,3-Dicarbonyl Compounds

A common and versatile method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a compound containing an N-C-N fragment, such as urea, thiourea, guanidine, or an amidine.

Experimental Protocol: Synthesis of a 2-Thio-dihydropyrimidine

Materials:

-

Chalcone (α,β-unsaturated ketone) (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Potassium hydroxide (catalyst)

-

Ethanol (solvent)

Procedure:

-

A solution of the chalcone and thiourea in ethanol is prepared.

-

A catalytic amount of potassium hydroxide is added to the mixture.

-

The reaction mixture is refluxed for several hours, with progress monitored by TLC.

-

After cooling, the mixture is poured into cold water and acidified to precipitate the product.

-

The solid product is filtered, washed with water, and purified by recrystallization.

Pyrimidine as a Scaffold in Drug Discovery

The pyrimidine core is a key structural motif in a wide range of therapeutic agents. Its ability to be readily functionalized allows for the creation of diverse chemical libraries for screening against various biological targets.

References

De Novo Pyrimidine Biosynthesis Pathway: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the core intermediates in the de novo pyrimidine biosynthesis pathway. Designed for researchers, scientists, and drug development professionals, this document details the enzymatic steps, quantitative data, and key experimental protocols for studying this fundamental metabolic route.

Introduction to De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a highly conserved and essential metabolic pathway responsible for the production of the pyrimidine nucleotides: uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP). These molecules are fundamental building blocks for DNA and RNA, and their synthesis is tightly regulated to meet the cellular demands for proliferation, growth, and repair.[1][2] The pathway begins with simple precursor molecules—bicarbonate, glutamine, and ATP—and proceeds through a series of six enzymatic steps to produce UMP, the precursor for all other pyrimidine nucleotides.[3] Due to its critical role in cell division, this pathway is a key target for therapeutic intervention, particularly in cancer and autoimmune diseases.[2][4]

The Core Intermediates and Enzymatic Conversions

The de novo pyrimidine biosynthesis pathway in mammals involves a series of six key intermediates, with the first three steps being catalyzed by a multifunctional enzyme known as CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[5] The fourth step is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), and the final two steps are carried out by another bifunctional enzyme, UMP synthase (UMPS).[6]

The sequence of intermediates and the enzymes that catalyze their formation are as follows:

-

Carbamoyl Phosphate: The pathway is initiated in the cytosol with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) , the first and rate-limiting step of the pathway.[2][7]

-

Carbamoyl Aspartate: Carbamoyl phosphate is then condensed with aspartate to form carbamoyl aspartate. This reaction is catalyzed by Aspartate Transcarbamoylase (ATCase) .[8][9]

-

Dihydroorotate: The third step involves the cyclization of carbamoyl aspartate to form dihydroorotate, a reaction catalyzed by Dihydroorotase (DHOase) .[10][11]

-

Orotate: Dihydroorotate is then oxidized to orotate by Dihydroorotate Dehydrogenase (DHODH) . This reaction is unique as it occurs on the inner mitochondrial membrane and is linked to the electron transport chain.[12][13]

-

Orotidine 5'-Monophosphate (OMP): Orotate is subsequently converted to OMP by the addition of a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP). This reaction is catalyzed by Orotate Phosphoribosyltransferase (OPRTase) , a domain of the UMP synthase bifunctional enzyme.[6][14]

-

Uridine 5'-Monophosphate (UMP): Finally, OMP is decarboxylated to form UMP, the first pyrimidine nucleotide of the pathway. This reaction is catalyzed by Orotidine-5'-Phosphate Decarboxylase (ODCase) , the second domain of the UMP synthase enzyme.[14][15]

Signaling Pathway Diagram

Quantitative Data of Pathway Intermediates and Enzymes

The intracellular concentrations of pyrimidine biosynthesis intermediates and the kinetic properties of the pathway's enzymes are critical parameters for understanding its regulation and for the development of targeted therapies. This section presents available quantitative data in a structured format.

Table 1: Kinetic Parameters of Mammalian De Novo Pyrimidine Biosynthesis Enzymes

| Enzyme | Substrate(s) | Km | kcat | Organism/Cell Type | Reference |

| Carbamoyl Phosphate Synthetase II (CPSII) | NH3 | 26 µM (low ATP) | - | Mammalian | [16] |

| NH3 | 166 µM (high ATP) | - | Mammalian | [16] | |

| Bicarbonate | 1.4 mM | - | Mammalian | [16] | |

| Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate | - | - | Human Cell Lines | [17] |

| Aspartate | - | - | Human Cell Lines | [17] | |

| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | - | - | Bovine Liver | [13] |

| Coenzyme Q6 | - | - | Bovine Liver | [13] | |

| UMP Synthase (UMPS) - ODCase domain | Orotidine 5'-phosphate | 16.6 µM | 0.75 s-1 | Human | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the de novo pyrimidine biosynthesis pathway.

Quantification of Pyrimidine Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of metabolic intermediates.

Objective: To quantify the intracellular concentrations of de novo pyrimidine biosynthesis pathway intermediates.

Materials:

-

Cell culture plates (6-well or 10 cm dishes)

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >14,000 rpm

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and culture under standard conditions. Apply experimental treatments as required.

-

Metabolite Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate). c. Incubate on ice for 10 minutes to precipitate proteins and extract metabolites. d. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. e. Centrifuge at maximum speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.[18][19]

-

LC-MS/MS Analysis: a. Analyze the extracted metabolites using a validated LC-MS/MS method for pyrimidine intermediates. b. Separate the metabolites using a suitable liquid chromatography method (e.g., HILIC or reversed-phase chromatography). c. Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, with optimized transitions for each analyte.[20][21]

Experimental Workflow for Metabolite Quantification

Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay

This spectrophotometric assay measures the in vitro activity of DHODH by monitoring the reduction of an artificial electron acceptor.

Objective: To determine the enzymatic activity of DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: a. Prepare a 10 mM stock solution of DHO in DMSO. b. Prepare a 2.5 mM stock solution of DCIP in Assay Buffer. c. Prepare a 10 mM stock solution of CoQ10 in DMSO. d. Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.

-

Assay Setup: a. Add 2 µL of inhibitor dilutions or DMSO (for control) to the wells of a 96-well plate. b. Add 178 µL of the DHODH enzyme solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[4][18]

-

Reaction Initiation and Measurement: a. Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve the desired final concentrations (e.g., 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10). b. Initiate the reaction by adding 20 µL of the reaction mix to each well. c. Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.[18]

-

Data Analysis: a. Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. b. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

Carbamoyl Phosphate Synthetase II (CPSII) Enzyme Activity Assay

This colorimetric assay determines the activity of CPSII by measuring the amount of carbamoyl phosphate produced.

Objective: To determine the enzymatic activity of CPSII.

Materials:

-

Cell or tissue lysate containing CPSII

-

Reaction Buffer: 100 mM Tris-acetate (pH 7.0), 6 mM glutamine, 12 mM MgCl2, 12 mM ATP, 30 mM KHCO3

-

Ornithine transcarbamoylase (OTC)

-

Ornithine

-

Diacetylmonoxime solution

-

Antipyrine solution

-

Sulfuric acid

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the cell lysate with the reaction buffer. b. Add exogenous OTC and ornithine to the reaction mixture. This will convert the carbamoyl phosphate produced by CPSII into citrulline. c. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Colorimetric Detection of Citrulline: a. Stop the reaction by adding a strong acid (e.g., perchloric acid). b. Add the diacetylmonoxime and antipyrine solutions. c. Heat the samples in the presence of sulfuric acid to develop a color reaction. d. Measure the absorbance at a specific wavelength (e.g., 490 nm) using a spectrophotometer.

-

Data Analysis: a. Generate a standard curve using known concentrations of citrulline. b. Determine the concentration of citrulline produced in the enzymatic reaction from the standard curve. c. Calculate the specific activity of CPSII (e.g., in nmol/min/mg protein).[22][23]

Conclusion

The de novo pyrimidine biosynthesis pathway is a fundamental cellular process with significant implications for health and disease. This technical guide provides a foundational understanding of the pathway's core intermediates, the enzymes that govern their transformations, and the experimental methodologies required for their study. The provided quantitative data and detailed protocols serve as a valuable resource for researchers aiming to investigate this pathway further, with the ultimate goal of developing novel therapeutic strategies targeting pyrimidine metabolism.

References

- 1. The dihydroorotase domain of the multifunctional protein CAD. Subunit structure, zinc content, and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. Aspartate Transcarbamoylase (ATCase) - Proteopedia, life in 3D [proteopedia.org]

- 9. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Mammalian dihydroorotase: nucleotide sequence, peptide sequences, and evolution of the dihydroorotase domain of the multifunctional protein CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of the kinetic mechanism of the bovine liver mitochondrial dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 15. uniprot.org [uniprot.org]

- 16. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic parameters of aspartate transcarbamylase in human normal and tumoral cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. newprairiepress.org [newprairiepress.org]

- 23. Carbamoyl Phosphate Synthetase – Supra-Regional Assay Service [sas-centre.org]

A Technical Guide to the Recrystallization of 2,5-Dimethylpyrimidin-4-amine: Solvent Selection and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices for selecting an appropriate solvent system for the recrystallization of 2,5-Dimethylpyrimidin-4-amine. Recrystallization is a critical purification technique in synthetic chemistry, and the choice of solvent is paramount to achieving high purity and yield. This document outlines the physicochemical properties of this compound, evaluates the suitability of various common solvents, and provides detailed experimental protocols for both single-solvent and mixed-solvent recrystallization techniques.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate recrystallization solvent. These properties, summarized in Table 1, influence the solubility behavior of the compound.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | PubChem[1] |

| Molecular Weight | 123.16 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |